molecular formula C10H10Z B1252598 Zirconocene

Zirconocene

Cat. No. B1252598
M. Wt: 221.41 g/mol
InChI Key: IDASTKMEQGPVRR-UHFFFAOYSA-N
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Patent
US06306791B2

Procedure details

The above obtained dianion was suspended in toluene and cooled to −20° C.; to the obtained mixture were added 0.28 g (1.19 mmol; 1.05 equivalents) of ZrCl4. The reaction mixture was maintained under stirring for 16 hours, at 20° C.; then it was centrifuged and the toluene layer was discarded. The remaining powder was washed with toluene (20 mL) and then extracted with CH2Cl2, in order to separate the product from LiCl. A pure mixture of rac and meso-isomers of 1,2-ethylene-bis(4-phenyl-2-indenyl)zirconium dichloride was obtained, in the form of a yellow powder. By crystallization from toluene, the meso isomer could be completely separated from the rac-isomer. The rac-isomer was obtained as a rac:meso mixture of about 4:1.
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
zirconocene

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:5].[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=CC=1>>[CH-:9]1[CH:10]=[CH:11][CH:6]=[CH:12]1.[CH-:9]1[CH:10]=[CH:11][CH:6]=[CH:12]1.[Zr+2:5] |f:0.1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
under stirring for 16 hours, at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above obtained dianion
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained
WASH
Type
WASH
Details
The remaining powder was washed with toluene (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2, in order
CUSTOM
Type
CUSTOM
Details
to separate the product from LiCl
ADDITION
Type
ADDITION
Details
A pure mixture of rac
CUSTOM
Type
CUSTOM
Details
was obtained, in the form of a yellow powder
CUSTOM
Type
CUSTOM
Details
By crystallization from toluene
CUSTOM
Type
CUSTOM
Details
the meso isomer could be completely separated from the rac-isomer
CUSTOM
Type
CUSTOM
Details
The rac-isomer was obtained as a rac
ADDITION
Type
ADDITION
Details
mixture of about 4:1

Outcomes

Product
Details
Reaction Time
16 h
Name
zirconocene
Type
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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